1-Benzyl-6-methyl-1H-indole-2-carboxylic acid
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Overview
Description
“1-Benzyl-6-methyl-1H-indole-2-carboxylic acid” is a derivative of indole, which is a significant heterocyclic system in natural products and drugs . Indoles are important types of molecules and natural products and play a main role in cell biology . They are found in proteins in the form of amino acids, such as tryptophan . They are also present in several drugs, such as indomethacin and LSD, and several plants such as strychnine .
Molecular Structure Analysis
The molecular formula of “1-Benzyl-6-methyl-1H-indole-2-carboxylic acid” is C10H9NO2 . The molecular weight is 175.18 . The InChI key is DJQOGNYSBOIJKE-UHFFFAOYSA-N .Scientific Research Applications
Antiviral Activity
Indole derivatives, including those similar to 1-Benzyl-6-methyl-1H-indole-2-carboxylic acid, have been studied for their antiviral properties. For instance, certain indole-2-carboxylate derivatives have shown inhibitory activity against influenza A and other viruses . The structural features of these compounds allow them to interact with viral components, potentially blocking the replication process of the virus.
Anti-inflammatory Properties
The indole nucleus is a common feature in many synthetic drug molecules due to its high affinity for multiple receptors. This characteristic makes indole derivatives, like 1-Benzyl-6-methyl-1H-indole-2-carboxylic acid, candidates for anti-inflammatory drugs. They can modulate the body’s inflammatory response, which is beneficial in treating conditions like arthritis and other inflammatory diseases .
Anticancer Applications
Indole derivatives have been explored for their potential in cancer treatment. They can act on various pathways involved in cancer cell proliferation and survival. Some indole compounds have been reported to exhibit cytotoxicity against different human cell lines, including leukemic, lung, and breast cancer cells . The ability to induce apoptosis or inhibit cell growth makes these compounds valuable in oncology research.
Antimicrobial Effects
The antimicrobial activity of indole derivatives is another area of interest. These compounds have been found to possess antibacterial and antifungal properties, making them useful in the development of new antibiotics. Their mechanism of action often involves interfering with the microbial cell wall synthesis or protein function .
Antidiabetic Potential
Research has indicated that indole derivatives may have applications in managing diabetes. They can influence insulin secretion or insulin sensitivity, which are crucial factors in the treatment of diabetes. The exploration of indole-based compounds for antidiabetic effects is ongoing, with the aim of finding new therapeutic agents .
Neuroprotective Effects
Indole derivatives have shown promise as neuroprotective agents. They may protect nerve cells from damage caused by neurodegenerative diseases such as Alzheimer’s and Parkinson’s. The neuroprotective properties are attributed to their antioxidant activity and their ability to modulate neurotransmitter systems .
Mechanism of Action
Target of Action
It is known that indole derivatives can bind with high affinity to multiple receptors , which can be helpful in developing new useful derivatives .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various biological activities . The binding interaction and ligand efficiency can be influenced by the conversion of the binding conformation .
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities suggest that indole derivatives may affect a variety of biochemical pathways.
Result of Action
Indole derivatives are known to have diverse biological activities , suggesting that they may have a wide range of molecular and cellular effects.
Action Environment
It is known that the synthesis of indole derivatives can be influenced by various factors
properties
IUPAC Name |
1-benzyl-6-methylindole-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO2/c1-12-7-8-14-10-16(17(19)20)18(15(14)9-12)11-13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHQFITCBBOTUEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(N2CC3=CC=CC=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-6-methyl-1H-indole-2-carboxylic acid |
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